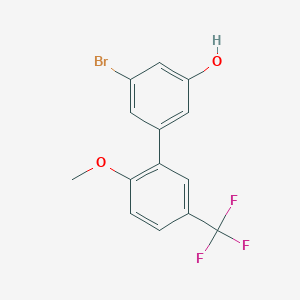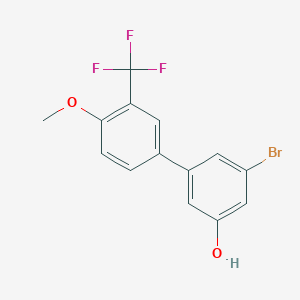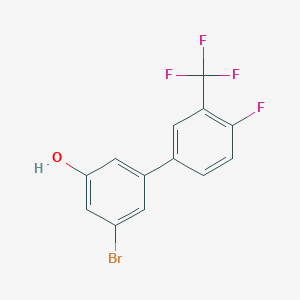
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is an organic compound belonging to the class of phenols with a molecular formula of C10H7BrF4O. It is a colorless, odorless, and crystalline solid with a melting point of 130-131°C. 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of fluorinated polymers, which have a wide range of applications in the medical, electronics, and automotive industries.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is not well understood. However, it is believed to act as a catalyst in the synthesis of fluorinated polymers, as well as in the synthesis of pharmaceuticals and agrochemicals. It is also believed to act as a reagent in organic synthesis and as a building block for the synthesis of fluorinated polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) are not well understood. However, it is believed to be non-toxic and non-carcinogenic, as it does not contain any known carcinogens or toxic substances.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) in lab experiments include its low cost, its high purity, and its ability to act as a catalyst in the synthesis of fluorinated polymers. The main limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) should focus on elucidating its mechanism of action and its biochemical and physiological effects. Additionally, research should focus on developing new applications for this compound, such as in the synthesis of advanced materials and in the development of new pharmaceuticals and agrochemicals. Research should also focus on improving the solubility of this compound in water, as well as on developing new methods for its synthesis. Finally, research should focus on exploring the potential toxicity of this compound and its potential environmental impacts.
Méthodes De Synthèse
The synthesis of 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) can be achieved through a two-step reaction. The first step involves the reaction of 4-fluoro-3-trifluoromethylphenol with bromine to form 3-bromo-4-fluoro-3-trifluoromethylphenol. The second step involves the reaction of 3-bromo-4-fluoro-3-trifluoromethylphenol with acetic anhydride to form 3-bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%).
Propriétés
IUPAC Name |
3-bromo-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4O/c14-9-3-8(4-10(19)6-9)7-1-2-12(15)11(5-7)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFFVXISWLQRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686472 |
Source


|
| Record name | 5-Bromo-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261900-50-8 |
Source


|
| Record name | 5-Bromo-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
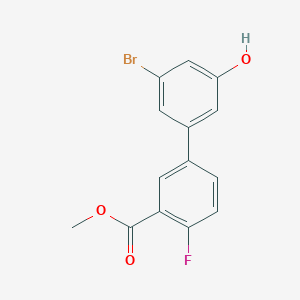


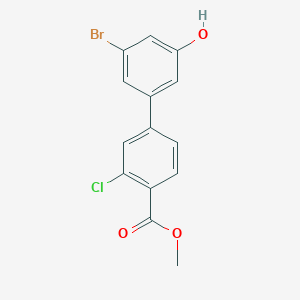


![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
